molecular formula C8H8ClNO2 B1465135 Methyl 2-chloro-3-methylisonicotinate CAS No. 787596-41-2

Methyl 2-chloro-3-methylisonicotinate

Cat. No. B1465135
M. Wt: 185.61 g/mol
InChI Key: LUWGTKBLQCPEMS-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3-methylisonicotinate” is a chemical compound with the molecular formula C8H8ClNO2 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-3-methylisonicotinate” is represented by the InChI code 1S/C8H8ClNO2/c1-5-6 (8 (11)12-2)3-4-10-7 (5)9/h3-4H,1-2H3 . The molecular weight of this compound is 185.61 .

Scientific Research Applications

Hydrogen Bonds and Conformational Analysis

Methyl 2-chloro-3-methylisonicotinate is studied in the context of hydrogen bonds and molecular conformations. For instance, bis(1-methylisonicotinate) hydrochloride monohydrate was analyzed using X-ray diffraction, vibrational spectra, and B3LYP calculations. This research provides insights into the hydrogen bond lengths and interactions in the crystal structure, important for understanding molecular interactions and stability (Szafran, Katrusiak, & Dega-Szafran, 2006).

Microbial Metabolism Studies

Studies on microbial metabolism have focused on compounds like N-methylisonicotinic acid. These studies elucidate the metabolic fate of such compounds in bacteria, revealing the formation of CO2, methylamine, and other end-products. This research is crucial for understanding the biodegradation pathways of pyridinium compounds and their environmental impact (Wright & Cain, 1972).

Quantum Chemical and Spectroscopic Investigations

Methyl 2-chloro-3-methylisonicotinate has been the subject of quantum chemical and spectroscopic studies, examining its structural, spectroscopic, and electronic properties. These investigations, using methods like density functional theory (DFT), help in predicting the pharmaceutical activity and understanding the reactive sites of the molecule. Such studies are crucial for drug design, particularly in the context of diseases like pulmonary fibrosis (Pandimeena, Mathavan, Samuel, & Benial, 2022).

Safety And Hazards

“Methyl 2-chloro-3-methylisonicotinate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 2-chloro-3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWGTKBLQCPEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700958
Record name Methyl 2-chloro-3-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-methylisonicotinate

CAS RN

787596-41-2
Record name Methyl 2-chloro-3-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chloro-3-methylpyridine-4-carboxylic acid (780 mg, 4.5 mmol) in anhydrous DMF (5.0 ml), was added potassium carbonate (1.25 g, 9.1 mmol), followed by methyl iodide (0.42 ml, 6.8 mmol) dropwise. A further 4 ml of DMF was added and the reaction mixture was stirred at room temperature under nitrogen for 18.5 hours. The solvent was removed in-vacuo and the residue was then partitioned between CH2Cl2 (20 ml) and water (20 ml). The layers were separated and the aqueous layer was extracted with CH2Cl2 (3×15 ml). The combined organic layers were washed with water (2×30 ml), brine (40 ml), dried (MgSO4), filtered and concentrated in-vacuo. The residue was purified by column chromatography (10 g SNAP cartridge, Isolera, 0-6% ethyl acetate:heptanes) to give the title compound (591 mg, 59%) as a colourless oil. LC-MS 84%, m/z=185.9, 187.9; 1H NMR (500 MHz, Chloroform-d) δ ppm 8.33 (d, J=5.04 Hz, 1H) 7.54 (d, J=5.04 Hz, 1H) 3.95 (s, 3H) 2.60 (s, 3H).
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
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Quantity
0.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods II

Procedure details

The mixture of 1.0 g of 2-chloro-4-iodo picoline, 84 mg of palladium acetate, 218 mg of 1,1′-bisdiphenylphosphino ferrocene, 990 mg of sodium hydrogen carbonate, 10 mL of N,N-dimethylformamide, and 10 ml of methanol, was stirred overnight in a carbon monoxide atmosphere at 80° C. After cooling the reaction mixture back to room temperature, water and a saturated aqueous solution of sodium hydrogen carbonate were added thereto, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The insolubles were filtered, the filtrate was concentrated under reduced pressure, and then the obtained residue was purified by silica gel column chromatography to obtain 522 mg of 2-chloro-3-methylisonicotinic acid methyl ester [48-1] as a colorless oily product.
Name
2-chloro-4-iodo picoline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
84 mg
Type
catalyst
Reaction Step One
Quantity
218 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MT Bilodeau, AE Balitza, TJ Koester… - Journal of medicinal …, 2004 - ACS Publications
… (9) was oxidized with MeReO 3 and hydrogen peroxide, 12 and the resulting pyridine N-oxide was treated with POCl 3 to afford methyl 2-chloro-3-methylisonicotinate 10 (produced as a …
Number of citations: 65 pubs.acs.org

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